molecular formula C28H26O4 B14769147 Diethyl 2-(dinaphthalen-1-ylmethyl)propanedioate CAS No. 7597-92-4

Diethyl 2-(dinaphthalen-1-ylmethyl)propanedioate

Cat. No.: B14769147
CAS No.: 7597-92-4
M. Wt: 426.5 g/mol
InChI Key: KFWYQQUZFMMZDN-UHFFFAOYSA-N
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Description

Diethyl 2-(di(naphthalen-1-yl)methyl)malonate is an organic compound with the molecular formula C28H26O4. It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by di(naphthalen-1-yl)methyl groups. This compound is of interest in organic synthesis due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(di(naphthalen-1-yl)methyl)malonate can be synthesized through a multi-step process. One common method involves the alkylation of diethyl malonate with di(naphthalen-1-yl)methyl bromide in the presence of a strong base such as sodium ethoxide. The reaction typically proceeds under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods

This would involve the use of larger reactors, continuous flow systems, and stringent control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(di(naphthalen-1-yl)methyl)malonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diethyl 2-(di(naphthalen-1-yl)methyl)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 2-(di(naphthalen-1-yl)methyl)malonate involves its reactivity as an ester and its ability to form enolate ions. The enolate ions can participate in various nucleophilic addition and substitution reactions, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-(di(naphthalen-1-yl)methyl)malonate is unique due to the presence of the bulky di(naphthalen-1-yl)methyl groups, which can influence its reactivity and the types of products formed in reactions. This makes it a valuable compound for studying steric effects in organic synthesis .

Properties

CAS No.

7597-92-4

Molecular Formula

C28H26O4

Molecular Weight

426.5 g/mol

IUPAC Name

diethyl 2-(dinaphthalen-1-ylmethyl)propanedioate

InChI

InChI=1S/C28H26O4/c1-3-31-27(29)26(28(30)32-4-2)25(23-17-9-13-19-11-5-7-15-21(19)23)24-18-10-14-20-12-6-8-16-22(20)24/h5-18,25-26H,3-4H2,1-2H3

InChI Key

KFWYQQUZFMMZDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC2=CC=CC=C21)C3=CC=CC4=CC=CC=C43)C(=O)OCC

Origin of Product

United States

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